Mal-PEG8-Val-Cit-PAB-MMAE is a sophisticated compound utilized primarily in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. This compound consists of several components: a maleimide functional group (Mal), an eight-unit polyethylene glycol (PEG8) spacer, a valine-citrulline (Val-Cit) dipeptide, a para-aminobenzyl (PAB) carbamate, and the cytotoxic agent monomethyl auristatin E (MMAE). The design of this compound enhances site-specific conjugation, improves solubility, and allows for controlled drug release, which is crucial for maximizing therapeutic efficacy while minimizing off-target effects in cancer treatments .
Mal-PEG8-Val-Cit-PAB-MMAE is classified as a cleavable linker used in the synthesis of ADCs. The compound is identified by its CAS number 2353409-69-3 and has a molecular formula of with a molecular weight of 1626.97 g/mol . The linker plays a pivotal role in the pharmacological effectiveness of ADCs by ensuring that the cytotoxic payload is released selectively within cancer cells.
The synthesis of Mal-PEG8-Val-Cit-PAB-MMAE involves several key steps:
Each step requires careful optimization to ensure high purity and yield of the final product.
The molecular structure of Mal-PEG8-Val-Cit-PAB-MMAE includes:
The detailed molecular structure can be represented as follows:
This structure supports its function as an ADC linker, ensuring effective delivery of cytotoxic agents to target cells .
The primary chemical reaction involving Mal-PEG8-Val-Cit-PAB-MMAE is its conjugation to antibodies through thiol groups. This reaction is facilitated by the maleimide moiety, which reacts specifically with free thiols under mild conditions. Additionally, once inside the target cancer cell, the Val-Cit dipeptide undergoes enzymatic cleavage by cathepsin B, leading to the release of MMAE. This selective release mechanism minimizes systemic toxicity while maximizing therapeutic effects against tumors .
The mechanism of action for Mal-PEG8-Val-Cit-PAB-MMAE involves several steps:
This targeted approach significantly enhances the therapeutic index of chemotherapy by concentrating drug action at tumor sites while sparing normal tissues .
The physical and chemical properties of Mal-PEG8-Val-Cit-PAB-MMAE include:
These properties are critical for its application in drug development and therapeutic strategies targeting cancer .
Mal-PEG8-Val-Cit-PAB-MMAE is primarily used in:
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.:
CAS No.: 26639-00-9
CAS No.: 16104-28-2
CAS No.: 1364933-82-3